(E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-amino-5-[(5-bromo-2-hydroxyphenyl)methylideneamino]-1,3-dimethylpyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN4O3/c1-17-11(15)10(12(20)18(2)13(17)21)16-6-7-5-8(14)3-4-9(7)19/h3-6,19H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXCXYWAILCLTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)N=CC2=C(C=CC(=C2)Br)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to act as potential multi-targeted kinase inhibitors. Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention, particularly in cancer treatment.
Mode of Action
This could result in alterations in cellular signaling pathways, affecting cell proliferation, survival, and other processes.
Biochemical Pathways
Given its potential role as a kinase inhibitor, it may impact pathways involving cell growth, proliferation, and apoptosis.
Result of Action
Similar compounds have shown promising cytotoxic effects against different cancer cell lines. These effects could be due to the compound’s potential ability to inhibit kinase activity, thereby affecting cell growth and survival.
Biological Activity
(E)-6-amino-5-((5-bromo-2-hydroxybenzylidene)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant potential in medicinal chemistry. Its structure features a pyrimidine core with various functional groups, including amino and hydroxyl groups, which are known to influence biological activity. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is C13H13BrN4O3, with a molecular weight of 353.176 g/mol. The compound's structure suggests potential interactions with biological targets due to the presence of the bromine atom and hydroxyl group.
Biological Activities
Research indicates that compounds similar to this compound exhibit various biological activities. Notably:
Anticancer Activity
Studies have shown that derivatives of pyrimidine compounds can exhibit significant cytotoxic effects against cancer cell lines. For instance:
- MDA-MB-231 Cell Line : Compounds structurally related to this pyrimidine derivative demonstrated inhibitory effects on the MDA-MB-231 breast cancer cell line. The IC50 values for these compounds ranged from 27.6 μM to 50 μM .
Antimicrobial Activity
The compound may also display antimicrobial properties. Similar compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria:
- Antibacterial Tests : Inhibition zones were measured for various bacterial strains (e.g., Staphylococcus aureus and Escherichia coli), indicating moderate to strong antibacterial activity .
The mechanisms by which this compound exerts its biological effects may involve:
- DNA Interaction : Similar compounds have been shown to interfere with DNA replication by substituting thymine bases in the genetic code .
- Enzyme Inhibition : The presence of amino groups suggests potential inhibition of key enzymes involved in cellular processes.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Condensation Reactions : Utilizing 5-bromo-2-hydroxybenzaldehyde and appropriate amines under reflux conditions.
- Modification Strategies : Exploring variations in substituents on the pyrimidine core to enhance biological activity.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 6-Amino-1,3-dimethylpyrimidine-2,4-dione | Lacks bromine and hydroxy groups | Simpler structure; potential for different activity |
| 5-Bromo-2-hydroxybenzaldehyde | Contains hydroxy and bromo substituent | Focused on aromatic properties |
| 4-Aminoquinoline | Contains an amino group on a quinoline scaffold | Different heterocyclic structure |
This table illustrates how the unique combination of functional groups in this compound may contribute to its distinct biological profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound is structurally related to several pyrimidine-2,4-dione derivatives, differing primarily in substituents on the benzylideneamino group and the pyrimidine core. Below is a comparative analysis of key analogs:
Table 1: Key Properties of Selected Analogs
Q & A
Q. What synthetic methodologies are established for this compound, and what are the critical reaction parameters?
Answer: The compound is synthesized via a Schiff base condensation between 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione and 5-bromo-2-hydroxybenzaldehyde. Key parameters include:
- Acidic conditions (e.g., acetic acid) to promote imine formation .
- Reflux temperature (70–90°C) to ensure reaction completion .
- Use of anhydrous solvents (e.g., DMF) for alkylation steps to avoid hydrolysis .
Example Reaction Optimization Table:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Schiff Base Formation | 5-bromo-2-hydroxybenzaldehyde, glacial acetic acid, 80°C, 6h | 75% | |
| Alkylation | Benzyl chloride, K₂CO₃, DMF, 24h | 68% |
Q. What spectroscopic techniques confirm the compound’s structural integrity?
Answer:
- 1H/13C NMR : Assign peaks for the benzylidene proton (~8.5 ppm, indicative of E-configuration) and pyrimidine NH/CH₃ groups .
- IR Spectroscopy : Confirm C=N stretch (~1600 cm⁻¹) and C=O stretches (~1700 cm⁻¹) .
- X-ray Crystallography : Resolve the E-configuration and hydrogen-bonding networks in the solid state .
Q. What are its primary applications in biochemical research?
Answer:
- Enzyme Inhibition : Acts as a competitive inhibitor for thymidylate synthase due to structural mimicry of uracil .
- DNA/RNA Studies : Used to probe nucleoside-binding pockets via its modified pyrimidine core .
Advanced Research Questions
Q. How can contradictions in NMR data for the benzylidene moiety be resolved?
Answer:
- 2D NMR (COSY, NOESY) : Differentiate between E/Z isomers by correlating coupling constants and spatial proximities .
- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra to validate assignments .
Example Contradiction Resolution:
A study resolved overlapping aromatic signals using HSQC to assign 13C correlations, confirming the absence of rotational isomers .
Q. What strategies optimize the Schiff base formation yield?
Answer:
- Catalytic Acid : Use p-toluenesulfonic acid (0.1 eq.) to accelerate imine formation without side reactions .
- Solvent Polarity : Higher yields in aprotic solvents (e.g., THF vs. ethanol) due to reduced proton exchange .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 min at 100°C) .
Q. How does the E-configuration influence biological activity, and how is it validated?
Answer:
Q. How can conflicting UV-Vis spectral data in polar vs. nonpolar solvents be interpreted?
Answer:
Q. What purification challenges arise during synthesis, and how are they addressed?
Answer:
Q. What mechanistic insights explain regioselectivity in alkylation reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
